molecular formula C40H66O12 B040318 Eryloside A CAS No. 119760-82-6

Eryloside A

Cat. No.: B040318
CAS No.: 119760-82-6
M. Wt: 738.9 g/mol
InChI Key: IVYRDMWWABSYSI-ZMHUHEENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eryloside A is a steroidal glycoside isolated from the marine sponge Erylus lendenfeldi. It is known for its antitumor and antifungal properties. The compound has a complex structure, characterized by a 4-methylated steroidal backbone with glycosidic linkages to galactopyranose units .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eryloside A is primarily isolated from natural sources, specifically the marine sponge Erylus lendenfeldi. The isolation process involves extraction with organic solvents followed by chromatographic purification techniques

Industrial Production Methods

Industrial production of this compound is limited due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from marine sponges, making large-scale production difficult and expensive .

Chemical Reactions Analysis

Types of Reactions

Eryloside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Eryloside A has several scientific research applications, including:

Mechanism of Action

Eryloside A exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in cell proliferation and apoptosis. The compound interacts with cellular receptors and enzymes, leading to the inhibition of tumor growth and fungal proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of steroidal and glycosidic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eryloside A is unique due to its specific 4-methylated steroidal structure and the presence of two galactopyranose units. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10S,13R,17R)-17-[(2R)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O12/c1-19(2)15-22(43)16-20(3)24-9-10-26-23-7-8-25-21(4)28(12-14-40(25,6)27(23)11-13-39(24,26)5)49-38-36(34(47)32(45)30(18-42)51-38)52-37-35(48)33(46)31(44)29(17-41)50-37/h10,19-22,24-25,28-38,41-48H,7-9,11-18H2,1-6H3/t20-,21?,22?,24-,25?,28?,29-,30+,31+,32-,33+,34+,35-,36-,37+,38-,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYRDMWWABSYSI-ZMHUHEENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3=C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CCC6(C3=CCC6C(C)CC(CC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2CCC3=C([C@]2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)CC[C@]6(C3=CC[C@@H]6[C@H](C)CC(CC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923100
Record name 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119760-82-6
Record name Eryloside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.